Exelon
概要
説明
what is 'Exelon'? Exelon is a Fortune 100 energy company headquartered in Chicago, Illinois. It is one of the largest competitive U.S. power generators, with extensive operations in the United States and Canada. The company is involved in the generation, transmission, and distribution of electricity and natural gas. Exelon also provides energy services, including energy efficiency, demand response, and energy storage. the use of 'Exelon' Exelon is a prescription medication used to treat symptoms of mild to moderate Alzheimer's disease and Parkinson's disease. It is a cholinesterase inhibitor, which works by increasing the levels of a chemical messenger in the brain that helps to improve memory, thinking, and reasoning. Exelon is also used to treat mild to moderate dementia caused by multiple strokes. the chemistry of 'Exelon' Exelon is a brand name of a prescription medication used to treat symptoms of mild to moderate dementia caused by Alzheimer's disease. It is a cholinesterase inhibitor, which means it works by inhibiting the enzyme acetylcholinesterase. This enzyme breaks down acetylcholine, a neurotransmitter that is important for memory and thinking. By inhibiting the enzyme, Exelon increases the amount of acetylcholine available in the brain, which can help improve memory and thinking in people with Alzheimer's disease. the biochemical/physical effects of 'Exelon' Exelon (rivastigmine) is a prescription medication used to treat mild to moderate dementia caused by Alzheimer's disease or Parkinson's disease. It works by increasing the levels of certain natural substances in the brain that are thought to be important for mental function. The biochemical effects of Exelon are related to its ability to increase the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is important for memory and learning. Exelon works by inhibiting the breakdown of acetylcholine, allowing it to remain in the brain longer and improve cognitive function. The physical effects of Exelon are related to its ability to improve cognitive function and reduce the symptoms of dementia. Common side effects include nausea, vomiting, loss of appetite, weight loss, and dizziness. Other less common side effects include headache, diarrhea, constipation, and fatigue. the benefits of 'Exelon' Exelon is a prescription medication used to treat symptoms of mild to moderate Alzheimer's disease and Parkinson's disease. It is also used to treat symptoms of major depressive disorder. The benefits of Exelon include: 1. Improved cognition: Exelon has been shown to improve cognitive function in people with Alzheimer's and Parkinson's disease. 2. Reduced symptoms of depression: Exelon can help reduce symptoms of depression, such as sadness, fatigue, and difficulty concentrating. 3. Improved quality of life: Exelon can help improve the quality of life for those with Alzheimer's and Parkinson's disease by reducing the severity of their symptoms. 4. Reduced risk of dementia: Exelon has been found to reduce the risk of developing dementia in people with Alzheimer's and Parkinson's disease. 5. Reduced risk of falls: Exelon can help reduce the risk of falls in people with Alzheimer's and Parkinson's disease. the related research of 'Exelon' 1. Analysis of Exelon Corporation's Financial Performance 2. Impact of Exelon's Nuclear Power Plants on the Environment 3. Strategies for Increasing Exelon's Market Share 4. Regulatory Challenges Faced by Exelon in the Energy Industry 5. Analysis of Exelon's Merger and Acquisition Activity 6. Impact of Exelon's Deregulation Policies on the US Energy Industry 7. Exelon's Strategies for Increasing Renewable Energy Production 8. Cost-Benefit Analysis of Exelon's Smart Grid Technology 9. Analysis of Exelon's Corporate Social Responsibility Practices 10. Impact of Exelon's Nuclear Waste Disposal Practices on Local Communities
科学的研究の応用
Treatment of Alzheimer’s Disease
Exelon: is primarily used for the symptomatic treatment of mild to moderately severe Alzheimer’s dementia . It functions by inhibiting cholinesterase, an enzyme that breaks down acetylcholine, thus increasing the concentration of acetylcholine in the brain and aiding in the improvement of cognitive function .
Management of Parkinson’s Disease Dementia
The compound is also indicated for the symptomatic treatment of mild to moderately severe dementia in patients with idiopathic Parkinson’s disease . By enhancing cholinergic function, it helps alleviate some of the cognitive symptoms associated with Parkinson’s .
Transdermal Drug Delivery
Research has been conducted on the bioavailability of transdermal patch formulations of rivastigmine (the active ingredient in Exelon). These studies compare the efficacy and safety of different patch formulations, which are crucial for ensuring consistent and controlled drug delivery .
Bioequivalence Studies
Scientific studies often focus on assessing the bioequivalence of generic formulations compared to the original branded product. This is important for regulatory approval and to ensure that patients receive the same therapeutic benefits from generic versions of the drug .
Pharmacokinetics Research
Understanding the pharmacokinetics of Exelon is essential for optimizing its use. Research in this area includes studying the absorption, distribution, metabolism, and excretion of the drug to determine the most effective dosing strategies .
Safety and Tolerability Assessments
Ensuring the safety and tolerability of Exelon, especially in long-term use, is a key area of research. Studies often investigate the side effects and adverse reactions to establish a comprehensive safety profile for the medication .
作用機序
Target of Action
The primary target of 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate, also known as rivastigmine, is the cholinesterase enzyme . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning .
Mode of Action
The compound interacts with its target, the cholinesterase enzyme, by inhibiting its activity . This inhibition is achieved by increasing the concentration of acetylcholine through reversible inhibition of its hydrolysis by cholinesterase .
Biochemical Pathways
By inhibiting the cholinesterase enzyme, 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate affects the cholinergic pathway . This pathway is involved in the transmission of nerve impulses in the brain. The inhibition of cholinesterase leads to an increase in the concentration of acetylcholine, enhancing cholinergic function .
Result of Action
The molecular effect of the action of 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate is the increased concentration of acetylcholine in the brain due to the inhibition of cholinesterase . This leads to enhanced cholinergic function, which is believed to result in improved cognitive function . On a cellular level, the compound’s action may lead to changes in the transmission of nerve impulses in the brain.
特性
IUPAC Name |
[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVMFMHYUFZWBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274453, DTXSID40861278 | |
Record name | Carbamic acid, ethylmethyl-, 3-[1-(dimethylamino)ethyl]phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Exelon | |
CAS RN |
105601-20-5 | |
Record name | Carbamic acid, ethylmethyl-, 3-[1-(dimethylamino)ethyl]phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。